3-Bromo-2-methyl-1,1'-biphenyl

Catalog No.
S13654882
CAS No.
M.F
C13H11Br
M. Wt
247.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methyl-1,1'-biphenyl

Product Name

3-Bromo-2-methyl-1,1'-biphenyl

IUPAC Name

1-bromo-2-methyl-3-phenylbenzene

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

InChI

InChI=1S/C13H11Br/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

UZZMGJHLDZLPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=CC=C2

3-Bromo-2-methyl-1,1'-biphenyl is an organic compound classified under the biphenyl family. It consists of two interconnected benzene rings, with a bromine atom attached to the third carbon of one ring and a methyl group on the second carbon of the other ring. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and material science.

Molecular Properties

  • Molecular Formula: C13H11Br
  • Molecular Weight: 247.13 g/mol
  • IUPAC Name: 1-bromo-3-(2-methylphenyl)benzene
  • InChI Key: HJBHIOWSBMIZRA-UHFFFAOYSA-N

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, resulting in different substituted biphenyl derivatives.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, allowing for the formation of more complex biphenyl structures.

Common Reagents and Conditions

  • Palladium Catalysts: Often used in coupling reactions.
  • Bases: Potassium carbonate or sodium hydroxide are commonly employed.
  • Solvents: Ethanol, toluene, or dioxane are typically used for these reactions.

Research has indicated that 3-Bromo-2-methyl-1,1'-biphenyl may exhibit biological activity, particularly in its interactions with biomolecules. Its structure allows for potential applications in medicinal chemistry as a pharmacophore, which could lead to the development of new therapeutic agents. Studies are ongoing to explore its efficacy against various biological targets.

Synthetic Routes

The synthesis of 3-Bromo-2-methyl-1,1'-biphenyl can be achieved through several methods:

  • Suzuki–Miyaura Cross-Coupling Reaction: This involves reacting 3-bromo-2-methylbenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate. The reaction typically occurs in solvents such as ethanol or toluene at elevated temperatures.
  • Alternative Methods: Other synthetic methods may involve halogenation or Friedel-Crafts reactions, depending on the desired derivatives and functional groups.

Industrial Production

In industrial settings, large-scale Suzuki–Miyaura coupling reactions are optimized for high yield and purity. Careful control of reaction conditions is crucial to ensure consistent product quality.

3-Bromo-2-methyl-1,1'-biphenyl has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for drug development and as a component in medicinal chemistry.
  • Industry: Utilized in producing materials like organic light-emitting diodes (OLEDs) and liquid crystals.

The interaction studies of 3-Bromo-2-methyl-1,1'-biphenyl focus on its reactivity with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, facilitating new bond formations. Its biphenyl structure allows it to engage in π-π stacking interactions with other aromatic systems, which may enhance its biological activity or utility in material science .

Several compounds share structural similarities with 3-Bromo-2-methyl-1,1'-biphenyl:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-2',6-dichloro-6'-methyl-1,1'-biphenylContains multiple halogens and methyl groupsHigher reactivity due to multiple substituents
2-Methyl-1,1'-biphenylLacks halogen substituentsSimpler structure affecting reactivity
2-Bromo-3',5'-dimethyl-1,1'-biphenylTwo methyl groups and a bromine atomEnhanced steric hindrance affecting reactions

Uniqueness

3-Bromo-2-methyl-1,1'-biphenyl is distinctive due to the specific arrangement of its bromine and methyl groups. This configuration influences its reactivity patterns and interactions compared to similar compounds, making it valuable for various synthetic and research applications .

This comprehensive overview highlights the significance of 3-Bromo-2-methyl-1,1'-biphenyl in chemical research and industry while providing insights into its synthesis, reactions, and potential applications.

XLogP3

5

Exact Mass

246.00441 g/mol

Monoisotopic Mass

246.00441 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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